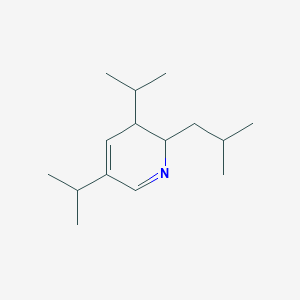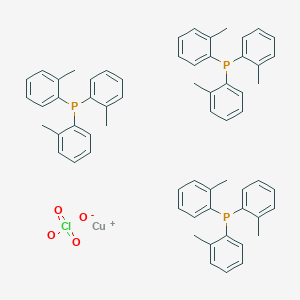
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- is a chemical compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with two chlorine atoms at positions 3 and 4, and a phenylpropyl group at position 1. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Métodos De Preparación
The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dichloromaleic anhydride with 3-phenylpropylamine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles to form various addition products.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-: This compound has an ethyl and a methyl group instead of the phenylpropyl group, leading to different chemical and biological properties.
1H-Pyrrole-2,5-dione, 3-ethenyl-4-methyl-: This compound has a vinyl and a methyl group, which also results in distinct properties compared to the phenylpropyl derivative.
The uniqueness of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Propiedades
Número CAS |
92751-36-5 |
|---|---|
Fórmula molecular |
C13H11Cl2NO2 |
Peso molecular |
284.13 g/mol |
Nombre IUPAC |
3,4-dichloro-1-(3-phenylpropyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H11Cl2NO2/c14-10-11(15)13(18)16(12(10)17)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Clave InChI |
OZYHPZMQTNHZNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCN2C(=O)C(=C(C2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)

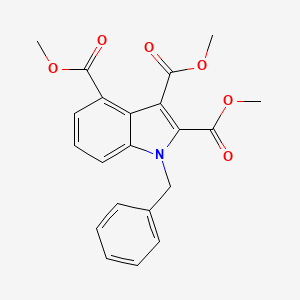
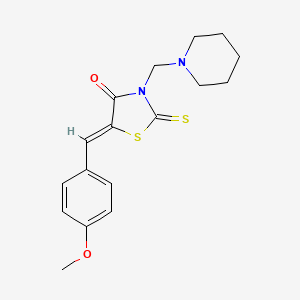

![2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol](/img/structure/B14346505.png)

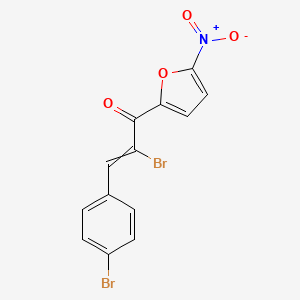
![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)

